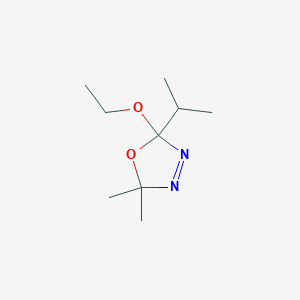![molecular formula C9H17GeNO3 B14409334 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 84692-66-0](/img/structure/B14409334.png)
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a complex organogermanium compound This compound is part of a class of bicyclic compounds that contain germanium, oxygen, and nitrogen atoms in their structure
Preparation Methods
The synthesis of 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of tris(2-hydroxyethyl)amine with germanium tetrachloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with prop-2-en-1-yl bromide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours .
Chemical Reactions Analysis
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced germanium species.
Scientific Research Applications
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate immune responses.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is similar to other bicyclic compounds containing silicon or phosphorus instead of germanium. Some similar compounds include:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium and has similar chemical properties and applications.
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-phosphabicyclo[3.3.3]undecane: This compound contains phosphorus instead of germanium and is used in similar applications.
The uniqueness of 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[33
Properties
CAS No. |
84692-66-0 |
|---|---|
Molecular Formula |
C9H17GeNO3 |
Molecular Weight |
259.87 g/mol |
IUPAC Name |
1-prop-2-enyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H17GeNO3/c1-2-3-10-12-7-4-11(5-8-13-10)6-9-14-10/h2H,1,3-9H2 |
InChI Key |
MPJMDNJEKQCSHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Ge]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


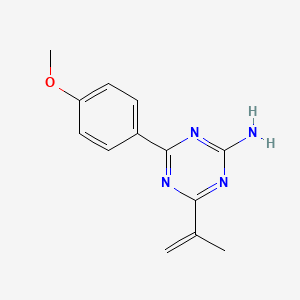
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
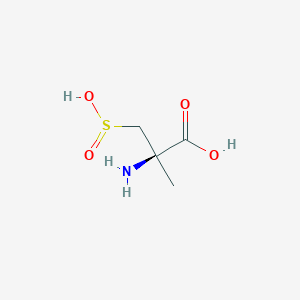
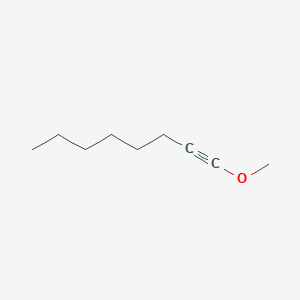
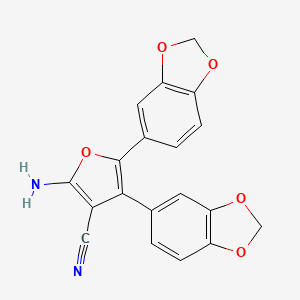
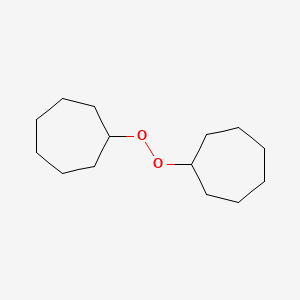
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
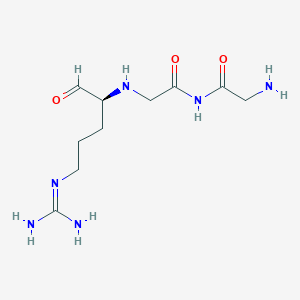
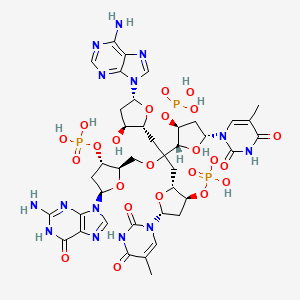

![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
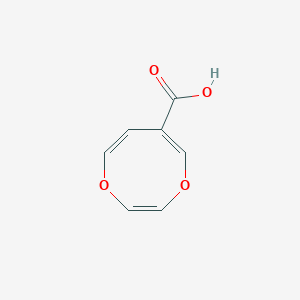
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
